Product packaging for Benzo(a)pyrene 11,12-oxide(Cat. No.:CAS No. 60448-19-3)

Benzo(a)pyrene 11,12-oxide

Cat. No.: B14604676
CAS No.: 60448-19-3
M. Wt: 268.3 g/mol
InChI Key: ISBWKKKMLFVMHH-UXHICEINSA-N
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Description

Benzo(a)pyrene 11,12-Oxide (CAS 60448-19-3) is a significant epoxide metabolite in the study of the environmental carcinogen Benzo[a]pyrene (BaP) . As a procarcinogen, BaP requires metabolic activation to exert its toxic effects, and this compound is an intermediate in this pathway . It is formed via the initial oxidation of BaP by cytochrome P450 enzymes . This compound is valuable for researchers investigating the mechanisms of mutagenesis and carcinogenesis, particularly in modeling the metabolic pathways that lead to the ultimate carcinogen, Benzo[a]pyrene diol epoxide (BPDE) . Studies into this compound's activity provide critical insights into how polycyclic aromatic hydrocarbons (PAHs) can cause genetic damage, such as the formation of DNA adducts that lead to mutations . Researchers utilize this oxide in various toxicological and genetic assays, including mutagenicity studies in bacterial and mammalian cell systems . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B14604676 Benzo(a)pyrene 11,12-oxide CAS No. 60448-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60448-19-3

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

(17R,19S)-18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene

InChI

InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H/t19-,20+/m1/s1

InChI Key

ISBWKKKMLFVMHH-UXHICEINSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@H]6[C@@H](C5=CC=C4)O6

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6

Origin of Product

United States

Synthetic Methodologies for Benzo a Pyrene 11,12 Oxide and Its Analogs

Chemical Synthesis Approaches for Benzo(a)pyrene 11,12-Oxide

The chemical synthesis of specific benzo(a)pyrene oxides, including the 11,12-isomer, presents a considerable challenge due to the presence of multiple reactive sites on the benzo(a)pyrene molecule. Direct oxidation of benzo(a)pyrene often leads to a mixture of products, including various epoxides, phenols, and quinones. Consequently, regioselective synthesis of this compound is not well-documented in the scientific literature.

General approaches to the epoxidation of polycyclic aromatic hydrocarbons involve the use of oxidizing agents. One such method is heterogeneous oxidation using gas-phase ozone. Studies have shown that the reaction of benzo(a)pyrene coated on a solid support with ozone can produce a variety of epoxide products, including mono- and diol-epoxides. However, specific conditions to selectively yield this compound have not been detailed.

Another potential, though not specifically documented for the 11,12-isomer, is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which are common reagents for the epoxidation of alkenes. The reactivity of the different double bonds in benzo(a)pyrene would need to be carefully considered to achieve the desired regioselectivity. The 11,12-double bond is not the most reactive site in the molecule, which further complicates direct epoxidation approaches.

Given the lack of specific published methods for the synthesis of this compound, a detailed data table with specific reagents, conditions, and yields cannot be provided at this time. Research in this area is ongoing to develop more selective and efficient synthetic routes to this and other specific PAH metabolites.

Biosynthetic Approaches for this compound

Biosynthetic methods offer a highly specific route to the formation of this compound, leveraging the enzymatic machinery of microorganisms. Certain bacteria and fungi have demonstrated the ability to oxidize benzo(a)pyrene at the 11,12-position.

One of the most well-studied organisms in this regard is the bacterium Mycobacterium vanbaalenii PYR-1. This bacterium utilizes both monooxygenase and dioxygenase enzyme systems to metabolize benzo[a]pyrene. The initial oxidation at the C-11 and C-12 positions is a key step in its degradation pathway asm.org.

The formation of this compound is catalyzed by a cytochrome P450 monooxygenase. This enzyme introduces a single oxygen atom across the 11,12-double bond to form the epoxide. This epoxide is a transient intermediate which is then typically hydrolyzed by an epoxide hydrolase to form the corresponding trans-11,12-dihydrodiol asm.org. In addition to the monooxygenase pathway, M. vanbaalenii PYR-1 also possesses a dioxygenase system that can oxidize the 11,12-position to form a cis-11,12-dihydrodiol asm.org.

The enzymatic nature of this synthesis results in a high degree of stereoselectivity. For instance, the cis-11,12-dihydrodiol produced by M. vanbaalenii PYR-1 was found to have a 11S,12R conformation with 100% optical purity asm.org. The trans-11,12-dihydrodiol, formed via the 11,12-epoxide, was an equal mixture of 11S,12S and 11R,12R enantiomers asm.org.

Interactive Data Table: Biosynthetic Production of this compound Metabolites by Mycobacterium vanbaalenii PYR-1

MetabolitePrecursorKey EnzymesOrganismStereochemistry
This compoundBenzo[a]pyreneCytochrome P450 monooxygenaseMycobacterium vanbaalenii PYR-1Not specified
trans-11,12-Dihydroxy-11,12-dihydrobenzo[a]pyreneThis compoundEpoxide hydrolaseMycobacterium vanbaalenii PYR-1Racemic mixture (11S,12S and 11R,12R)
cis-11,12-Dihydroxy-11,12-dihydrobenzo[a]pyreneBenzo[a]pyreneDioxygenaseMycobacterium vanbaalenii PYR-111S,12R (optically pure)

Metabolic Pathways and Biotransformation of Benzo a Pyrene Involving the 11,12 Oxide Intermediate

Enzymatic Epoxidation of Benzo(a)pyrene to Benzo(a)pyrene 11,12-Oxide

The initial step in this metabolic pathway is the oxidation of the parent Benzo(a)pyrene molecule at the 11 and 12 carbon positions. This reaction is an epoxidation, forming an epoxide ring across the 11,12-double bond. This conversion is catalyzed by the cytochrome P450 mixed-function oxidase system.

The enzymatic oxidation of Benzo(a)pyrene by cytochrome P450 is a regioselective process, meaning the enzyme preferentially attacks specific sites on the molecule. While the 7,8- and 9,10-positions are major sites of metabolism, oxidation also occurs at the 11,12-position, also known as the "K-region".

The formation of the epoxide is also a stereoselective process. Studies on the analogous compound benz[a]anthracene provide significant insight into the stereochemistry of this metabolic step in mammalian systems. Research using rat liver microsomes demonstrated that the formation of the corresponding trans-10,11-dihydrodiol occurs with high enantiomeric purity, which implies that the preceding epoxidation step is highly stereoselective nih.gov. The major enantiomer of the dihydrodiols formed from benz[a]anthracene by these liver enzymes consistently possesses an R,R absolute stereochemistry nih.gov. This suggests a similar high degree of stereoselectivity for the enzymatic formation of this compound in mammalian tissues.

Hydrolytic Biotransformation of this compound

Once formed, the this compound is a substrate for further enzymatic transformation. The primary route for its biotransformation is through hydrolysis, a reaction that opens the reactive epoxide ring.

The hydrolytic conversion of the 11,12-epoxide is catalyzed by the enzyme microsomal epoxide hydrolase (mEH). This enzyme adds a molecule of water across the epoxide, resulting in the formation of a dihydrodiol. Specifically, this enzymatic action produces Benzo(a)pyrene trans-11,12-dihydrodiol. Research has indicated that while this conversion occurs, this compound is considered a poor substrate for both human and rat epoxide hydratases when compared to other PAH epoxides, such as phenanthrene (B1679779) 9,10-oxide cdc.gov.

The enzymatic hydrolysis of the arene oxide by epoxide hydrolase is a stereospecific reaction that results in the formation of a trans-dihydrodiol. The stereochemistry of the resulting product provides further evidence of the highly selective nature of mammalian metabolic enzymes.

Drawing from detailed studies on the closely related PAH, benz[a]anthracene, the stereochemical outcome of this pathway in mammalian liver microsomes has been well-characterized. The data shows that different P450 inducers can affect the enantiomeric purity of the resulting dihydrodiols. The major enantiomer formed, however, consistently has the R,R absolute configuration nih.gov.

Table 1: Enantiomeric Purity and Absolute Stereochemistry of trans-10,11-dihydrodiol formed from Benz[a]anthracene by Rat Liver Microsomes (Analogous to BaP trans-11,12-dihydrodiol) nih.gov
Microsome Source (Inducer)Enantiomeric Purity (%)Absolute Stereochemistry of Major Enantiomer
Phenobarbital-treated rats66%10R, 11R
3-Methylcholanthrene-treated rats96%10R, 11R

This high degree of stereoselectivity in a mammalian system contrasts with findings in some bacterial systems, where the biotransformation of Benzo(a)pyrene can result in a racemic or near-racemic mixture of dihydrodiol enantiomers.

Alternative Metabolic Fates and Related Transformations of this compound

In addition to hydrolysis by epoxide hydrolase, the electrophilic this compound can be metabolized through conjugation reactions. This represents a critical detoxification pathway, as it converts the reactive epoxide into a more water-soluble and easily excretable compound. The primary conjugation reaction involves glutathione (B108866) (GSH), catalyzed by the glutathione S-transferase (GST) family of enzymes nih.govnih.gov.

In this reaction, the thiol group of glutathione attacks one of the epoxide carbons, leading to the opening of the epoxide ring and the formation of a glutathione conjugate. This process effectively neutralizes the reactivity of the epoxide, preventing it from binding to cellular macromolecules like DNA and proteins. Various GST isoenzymes can exhibit different catalytic efficiencies towards specific PAH epoxides nih.gov. The induction of GST expression and activity is a key cellular defense mechanism against the toxic effects of chemicals like Benzo(a)pyrene nih.govnih.gov.

Molecular Interactions of Benzo a Pyrene 11,12 Oxide with Biological Macromolecules

Formation and Characterization of Benzo(a)pyrene 11,12-Oxide-DNA Adducts

The formation of covalent adducts between B[a]P metabolites and DNA is a key mechanism of its genotoxicity. These adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired.

Structural Elucidation of Adducts

Quantitative Analysis of Adduct Formation

Quantitative data on the formation of DNA adducts from this compound are scarce. Research on general B[a]P exposure shows that adduct levels can vary significantly depending on the tissue, exposure level, and the individual's metabolic enzyme profile. nih.gov For instance, in mouse skin treated with B[a]P, depurination adducts constituted the majority (74%) of adducts found after 4 hours, with the stable BPDE-N2dG adduct accounting for 22%. Techniques like 32P-postlabelling and high-performance liquid chromatography (HPLC) with fluorescence detection are used to quantify adduct levels. mdpi.com However, specific quantitative data for adducts originating from the 11,12-oxide are not provided in the existing literature.

Interaction with Cellular Proteins and Enzymes

Besides DNA, reactive metabolites of B[a]P can also bind to cellular proteins and enzymes, potentially altering their structure and function. Protein adducts are sometimes used as surrogates for DNA adducts to assess exposure. researchgate.net

Binding Affinity Studies

Specific binding affinity studies for this compound with cellular proteins or enzymes could not be identified in the available research. For the parent compound, B[a]P, in silico studies have calculated binding affinities to certain receptors. For example, the binding affinity of B[a]P to the human toll-like receptor 4 (TLR4) was calculated to be -8.9 kcal/mol. mdpi.com Such studies provide insight into the potential for interaction, but experimental data like dissociation constants (Kd) for the 11,12-oxide are needed for a definitive understanding of its binding affinity.

Functional Consequences of Protein Binding

The functional consequences of protein binding by this compound are not specifically documented. For the parent compound, B[a]P, interactions with proteins are known to have significant effects. B[a]P can bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which in turn initiates the transcription of downstream genes, including those for metabolic enzymes like CYP1A1. nih.gov This can lead to a cascade of cellular events, including oxidative stress and inflammation. mdpi.complos.org Exposure to B[a]P has been shown to disrupt lipid metabolism and decrease the activity of antioxidant enzymes. nih.govnih.gov Without specific research, it is unclear if the 11,12-oxide elicits similar or distinct functional consequences upon binding to cellular proteins.

Assessment of the Biological Activity of Benzo a Pyrene 11,12 Oxide in Experimental Models

Mutagenicity Assessment in Bacterial Systems

The mutagenic potential of Benzo(a)pyrene 11,12-oxide has been evaluated in various strains of Salmonella typhimurium, a common bacterial model for assessing mutagenicity. Research indicates that this compound is weakly mutagenic in S. typhimurium strains TA98, TA100, and TA1538 without metabolic activation. nih.gov This suggests a limited capacity to directly induce the types of DNA mutations that these strains are designed to detect.

In comparative studies, the mutagenic activity of this compound in bacterial systems is notably lower than that of other benzo(a)pyrene arene oxides, particularly the K-region epoxide, Benzo(a)pyrene 4,5-oxide. nih.gov

Mutagenicity Assessment in Mammalian Cell Systems

In contrast to the findings in bacterial systems, this compound has demonstrated mutagenic activity in mammalian cell systems. Studies utilizing Chinese hamster V79 cells have shown that this arene oxide can induce mutations. nih.gov This disparity in activity between bacterial and mammalian cells suggests that the mechanisms of DNA damage and repair, or the cellular uptake and processing of the compound, may differ significantly between these model systems.

While specific quantitative data on the mutagenic potency of this compound in V79 cells is limited in publicly available literature, its activity has been characterized in the context of other benzo(a)pyrene derivatives.

Comparative Studies on Genotoxic Potential of Benzo(a)pyrene Arene Oxides

Comparative assessments of benzo(a)pyrene arene oxides have consistently shown that the biological activity is highly dependent on the position of the epoxide on the benzo(a)pyrene molecule. The K-region epoxide, Benzo(a)pyrene 4,5-oxide, is consistently reported as the most mutagenic of the arene oxides in both bacterial and mammalian systems. nih.gov

The other arene oxides, including the 7,8-, 9,10-, and 11,12-oxides, are generally found to be only weakly mutagenic in S. typhimurium strains. nih.gov However, in Chinese hamster V79 cells, the relative mutagenicity can differ. For instance, this compound exhibits some mutagenic activity in this mammalian cell line. nih.gov

The differential mutagenicity among the arene oxides is attributed to factors such as their chemical stability, reactivity with cellular macromolecules like DNA, and the efficiency of detoxification pathways.

Below is a summary of the comparative mutagenicity of Benzo(a)pyrene arene oxides in different experimental systems based on available research.

CompoundBacterial System (S. typhimurium)Mammalian Cell System (Chinese Hamster V79)
Benzo(a)pyrene 4,5-oxideMost MutagenicMost Mutagenic
Benzo(a)pyrene 7,8-oxideWeakly MutagenicWeakly Mutagenic
Benzo(a)pyrene 9,10-oxideWeakly MutagenicData not specified
This compoundWeakly MutagenicMutagenic

Enzymatic Mechanisms and Structure Activity Relationships in Benzo a Pyrene 11,12 Oxide Metabolism

Mechanistic Studies of Cytochrome P450 Enzymes in 11,12-Epoxidation

The initial biotransformation of Benzo(a)pyrene (BaP) to its various oxidized metabolites, including Benzo(a)pyrene 11,12-oxide, is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are mixed-function oxidases that introduce an oxygen atom into the substrate. nih.gov The formation of the 11,12-epoxide occurs at the K-region of the BaP molecule, a bond with high electron density that is susceptible to metabolic attack.

The catalytic cycle of cytochrome P450 enzymes in this epoxidation reaction involves several key steps:

Substrate Binding: The cycle begins with the binding of the BaP substrate to the active site of the ferric (Fe³⁺) form of the CYP enzyme.

First Electron Reduction: The enzyme-substrate complex undergoes a single-electron reduction, typically donated from NADPH via the NADPH-P450 reductase enzyme. This reduces the heme iron to its ferrous (Fe²⁺) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Second Electron Reduction: A second electron is introduced, which can be supplied by NADPH-P450 reductase or, in some cases, by cytochrome b₅. nih.gov This step forms a ferric peroxide anion intermediate.

Oxygen-Oxygen Bond Scission: The O-O bond is cleaved, a process facilitated by protonation, resulting in the formation of a water molecule and a highly reactive ferryl-oxo (Fe⁴⁺=O) species.

Substrate Oxidation: This potent ferryl-oxo intermediate abstracts a hydrogen atom from the substrate or, in the case of epoxidation, directly attacks the π-electron system of the 11,12-double bond of BaP. This leads to the formation of the this compound product and regenerates the ferric state of the enzyme, completing the cycle.

Several human CYP enzymes are capable of metabolizing BaP, although their activities and the resulting metabolite profiles vary. nih.gov CYP1A1 and CYP1B1 are considered the primary enzymes involved in the metabolic activation of BaP. nih.govoup.com While much of the research focus has been on the formation of the ultimate carcinogenic BaP-7,8-diol-9,10-epoxide, these enzymes also contribute to the formation of other metabolites. nih.gov For instance, studies using human recombinant CYPs have shown that CYP1A1 metabolizes BaP into multiple products, including various dihydrodiols and phenols. nih.gov The formation of this compound is a recognized pathway, particularly in bacterial systems which also utilize cytochrome P450 for BaP degradation. asm.org

Table 1: Key Human Cytochrome P450 Enzymes in Benzo(a)pyrene Metabolism This table summarizes the general roles of major CYP enzymes in metabolizing BaP. The specific contribution to 11,12-oxide formation can vary.

EnzymeGeneral Role in BaP Metabolism
CYP1A1 A primary enzyme in BaP bioactivation. nih.gov It generates multiple metabolites, including precursors to the ultimate carcinogen and other detoxification products. nih.gov
CYP1B1 Significantly contributes to BaP and its intermediate metabolite metabolism, often working in concert with CYP1A1. oup.com
CYP3A4 The most abundant CYP in the human liver, it predominantly catalyzes the detoxification of BaP to BaP-3-ol. nih.gov
CYP2C19 Contributes to the formation of both activation (BaP-7,8-dihydrodiol) and detoxification (BaP-9-ol) metabolites. nih.gov

Mechanistic Studies of Epoxide Hydrolase in 11,12-Oxide Hydrolysis

Once formed, the reactive this compound can be detoxified through hydrolysis into the corresponding, more stable, benzo(a)pyrene trans-11,12-dihydrodiol. asm.org This reaction is catalyzed by the enzyme epoxide hydrolase (EH). asm.org The microsomal form (mEH or EPHX1) is particularly important for the metabolism of xenobiotic epoxides. nih.gov

Epoxide hydrolases belong to the α/β-hydrolase fold family of enzymes and catalyze the addition of a water molecule to the epoxide ring without the need for cofactors. nih.govmdpi.com The catalytic mechanism is a two-step process involving a covalent enzyme-substrate intermediate: nih.govresearchgate.net

Covalent Intermediate Formation: The reaction is initiated by a nucleophilic attack from a key aspartate residue (Asp333 in murine soluble EH) in the enzyme's active site on one of the epoxide's carbon atoms. acs.org This attack is facilitated by two tyrosine residues that activate the epoxide ring by forming hydrogen bonds with the epoxide oxygen, polarizing it and making the carbon atoms more electrophilic. researchgate.netacs.org This step opens the epoxide ring and forms a covalent alkyl-enzyme ester intermediate.

Hydrolysis: A charge-relay system, typically involving a histidine and another acidic residue (e.g., Asp/Glu), activates a water molecule. researchgate.net This activated water molecule then performs a nucleophilic attack on the carbonyl carbon of the ester intermediate, cleaving the covalent bond. This step releases the dihydrodiol product and regenerates the active site of the enzyme for another catalytic cycle. nih.gov

This enzymatic hydrolysis is a crucial detoxification pathway, converting the electrophilic and potentially mutagenic 11,12-oxide into a less reactive dihydrodiol that can be further metabolized and excreted. asm.org

Substrate Specificity and Stereoselectivity of Epoxide Hydrolase

Epoxide hydrolase exhibits both substrate specificity and stereoselectivity, which are critical determinants of the metabolic fate of epoxides. The enzyme's active site architecture dictates which epoxides can bind and in what orientation. While mEH has a broad substrate range for xenobiotic epoxides, its efficiency can vary significantly between different substrates. dntb.gov.ua

The hydrolysis of this compound specifically results in the formation of benzo[a]pyrene trans-11,12-dihydrodiol. asm.org The stereochemistry of this reaction is of significant biological importance. Studies on the metabolism of BaP in the bacterium Mycobacterium vanbaalenii PYR-1, which also utilizes epoxide hydrolase, found that the resulting benzo[a]pyrene trans-11,12-dihydrodiol was an equal mixture of the (11S,12S) and (11R,12R) enantiomers. asm.org

This racemic mixture of the trans-dihydrodiol suggests two possible enzymatic scenarios:

The preceding cytochrome P450 enzyme is highly stereoselective, producing an optically pure this compound, but the subsequent epoxide hydrolase is not stereoselective in its hydrolytic attack. asm.org

The cytochrome P450 is non-stereoselective, producing a racemic mixture of the 11,12-epoxide, which is then acted upon by a highly stereoselective epoxide hydrolase that processes both epoxide enantiomers. asm.org

This demonstrates the critical role of epoxide hydrolase in determining the final stereochemical configuration of the dihydrodiol metabolite, which can influence its subsequent biological activity.

Influence of Enzyme Polymorphisms on this compound Biotransformation

Genetic variations, or polymorphisms, in the genes encoding biotransformation enzymes like cytochrome P450s and epoxide hydrolase can significantly alter enzyme activity and, consequently, an individual's metabolic profile for compounds like BaP. These genetic differences can influence the rate of formation and detoxification of this compound.

Polymorphisms in CYP1A1 and CYP1B1 have been widely studied. Certain variants are associated with higher enzyme inducibility or activity, which could potentially lead to increased production of BaP epoxides, including the 11,12-oxide. For example, specific CYP1B1 genotypes have been linked to higher formation of BaP-DNA adducts, indicating an increased metabolic activation of BaP. nih.gov

Table 2: Influence of Key Gene Polymorphisms on Benzo(a)pyrene Metabolism This table outlines the potential impact of common polymorphisms on the biotransformation pathways relevant to BaP-11,12-oxide.

GenePolymorphism (Example)Functional EffectPotential Impact on BaP 11,12-Oxide Biotransformation
CYP1B1 rs1056836 (Leu432Val)Alters catalytic activity. nih.govThe Val allele (CYP1B1*3) is associated with lower formation of DNA adducts, suggesting altered BaP activation. nih.gov This could influence the rate of 11,12-epoxidation.
EPHX1 rs1051740 (Tyr113His)"Slow" activity variant; decreased rate of epoxide hydrolysis. nih.govMay lead to reduced detoxification and accumulation of this compound.
EPHX1 rs2234922 (His139Arg)"Fast" activity variant; increased rate of epoxide hydrolysis.May lead to more rapid detoxification of this compound into its dihydrodiol form.

The interplay between polymorphisms in both activation (CYP) and detoxification (EPHX1) enzymes creates a complex metabolic landscape that can vary substantially between individuals, thereby influencing susceptibility to the effects of BaP exposure.

Computational and Theoretical Investigations of Benzo a Pyrene 11,12 Oxide

Quantum Mechanical Studies of Reactivity and Stability

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms, stability, and electronic properties of Benzo(a)pyrene oxides. These studies are crucial for understanding why certain epoxides form and how they react within biological systems.

Recent DFT studies have investigated the catalytic degradation of Benzo(a)pyrene (BaP) into its hydroxylated form, a process that proceeds through an epoxide intermediate. One computationally modeled pathway involves the epoxidation of the C11-C12 double bond of BaP to form the intermediate Benzo(a)pyrene 11,12-oxide (also referred to as 11,12-epoxybenzopyrene). researchgate.net This initial epoxidation step requires overcoming a significant energy barrier. researchgate.net

The calculations show that once formed, the this compound is a relatively stable intermediate. The subsequent steps to convert it into a less toxic hydroxylated product involve much higher activation energies. researchgate.net This suggests that under certain conditions, the reaction can stall at the epoxide stage, allowing the reactive this compound to persist. researchgate.net The high activation energies for the subsequent reactions indicate that the 11,12-epoxide is kinetically stable, a factor that is critical to its potential biological activity. researchgate.net

Table 1: Calculated Activation Energies in the Formation and Reaction of this compound researchgate.net
Reaction StepDescriptionActivation Energy (kcal/mol)
Step 1: EpoxidationFormation of 11,12-epoxybenzopyrene (IM1) from BaP.23.3
Step 2: Hydrogen TransferFormation of intermediate IM2 from IM1.37.98
Step 3: RearrangementFormation of 11-hydroxybenzo[a]pyrene (B1210394) (P) from IM2.53.47

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor), such as an enzyme. These methods can reveal the binding affinity, orientation of the substrate in the active site, and the stability of the enzyme-substrate complex over time.

While extensive docking and MD simulation studies have been conducted on the parent compound, Benzo(a)pyrene, and its well-known carcinogenic metabolites like Benzo(a)pyrene-7,8-diol-9,10-epoxide, specific computational research detailing the molecular docking and dynamics simulations of the this compound isomer with metabolic enzymes such as Cytochrome P450 or epoxide hydrolase is not detailed in the available scientific literature. Such studies would be valuable to compare its binding modes and stability within enzyme active sites against other more extensively studied isomers.

Prediction of Metabolic Pathways and Products

Computational studies are instrumental in predicting the metabolic fate of xenobiotics. By calculating the energies of intermediates and the transition states that connect them, researchers can map out the most likely metabolic pathways.

For this compound, DFT calculations have been used to predict a potential metabolic pathway following its formation. The theoretical model outlines a three-step process:

Epoxidation : Benzo(a)pyrene is first oxidized at the C11-C12 bond to form the this compound intermediate. researchgate.net

Hydrogen Transfer : This is followed by the breaking of the C11-O bond and a transfer of a hydrogen atom from C11 to C12. researchgate.net

Rearrangement : The final predicted step is a rearrangement where a hydrogen atom on the C12 moves to the oxygen, resulting in the final product, 11-hydroxybenzo[a]pyrene. researchgate.net

Table 2: Predicted Metabolic Pathway for this compound researchgate.net
StepReactantProductProcessEnergetic Feasibility
1Benzo[a]pyreneThis compound (IM1)EpoxidationFeasible (Activation Energy: 23.3 kcal/mol)
2This compound (IM1)Intermediate (IM2)Hydrogen TransferUnlikely (High Activation Energy: 37.98 kcal/mol)
3Intermediate (IM2)11-hydroxybenzo[a]pyrene (P)RearrangementVery Unlikely (Very High Activation Energy: 53.47 kcal/mol)

Advanced Analytical Methodologies for Benzo a Pyrene 11,12 Oxide and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation of BaP metabolites from complex mixtures, enabling their subsequent quantification and identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of BaP and its metabolites. researchgate.net A key advantage of HPLC is its ability to separate non-volatile and thermally labile compounds without the need for derivatization. researchgate.net Reversed-phase HPLC, utilizing columns such as C18, is a common approach for separating BaP metabolites. nih.gov

Different detection methods can be coupled with HPLC to enhance sensitivity and selectivity. UV detection is a common method, with wavelengths around 254 nm often used to detect BaP and its metabolites. nih.gov Fluorescence detection offers higher sensitivity and selectivity for fluorescent compounds like BaP and its hydroxylated metabolites. canada.ca For instance, an excitation wavelength of 365 nm and an emission wavelength of 425 nm can be employed for the quantification of BaP. canada.ca

A study detailing the separation of BaP and six of its metabolites utilized an HPLC system with a C18 reverse-phase column and an acetonitrile/water gradient as the mobile phase. nih.gov This method successfully separated 3-hydroxy BaP, 9-hydroxy BaP, BaP-4,5-dihydrodiol, BaP-7,8-dihydrodiol, BaP-9,10-dihydrodiol, and BaP-diones. nih.gov Another approach employed ultra-high-performance liquid chromatography (UPLC) coupled with accelerator mass spectrometry (AMS) for the identification of [14C]-BaP metabolites in human plasma at environmentally relevant concentrations. nih.gov

Below is a table summarizing various HPLC methods used for the analysis of BaP metabolites:

TechniqueColumnMobile PhaseDetection MethodAnalytesReference
HPLCUltrasphere® ODS, C18Acetonitrile/water gradientUV (254 nm)BaP, 3-hydroxy BaP, 9-hydroxy BaP, BaP-4,5-dihydrodiol, BaP-7,8-dihydrodiol, BaP-9,10-dihydrodiol, BaP-diones nih.gov
HPLCReverse phase ODSMethanol/Water (85/15, v/v)FluorescenceBaP, 1-hydroxybenzo(a)pyrene, 3-hydroxybenzo(a)pyrene, benzo(a)pyrene-4,5-dihydrodiol, benzo(a)pyrene-7,8-dihydrodiol researchgate.net
UPLCWaters Acquity UPLC BEH C180.3% formic acid in water and acetonitrileAccelerator Mass Spectrometry (AMS)[14C]-BaP and its metabolites nih.gov
HPLCNot specifiedAcetonitrile and waterFluorescenceBenzo[a]pyrene

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of BaP metabolites, which are often non-volatile, a derivatization step is typically required to increase their volatility. researchgate.netresearchgate.net This often involves silylation, such as with N-methyl-N-(trimethylsilyl)trifluoroacetamide. oup.com

GC-MS offers high sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode, which allows for the detection of specific ions characteristic of the target analytes. nih.gov A gas chromatography–isotope dilution high-resolution mass spectrometry (GC–ID-HRMS) method has been developed for the quantification of isomeric BaP tetrol metabolites. oup.com This method utilizes ¹³C₆-labeled internal standards for each of the four BaP (±)-7,8,9,10-tetrahydrotetrol isomers, providing high accuracy and precision. oup.com

Another sensitive technique is gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS). A GC-NICI-MS-SIM assay has been successfully used to measure globin adducts of BaP diol epoxides in humans. nih.gov A more recent development is a highly sensitive GC-MS/MS method for the quantification of urinary BaP-(7R,8S,9R,10S)-tetrol, a hydrolysis product of the ultimate carcinogen of BaP, with a lower limit of quantification of 50 pg/L. nih.gov

The following table summarizes key aspects of GC-MS methods for BaP metabolite analysis:

TechniqueDerivatizationColumnKey FeaturesAnalytesReference
GC–ID-HRMSSilylation with N-methyl-N-(trimethylsilyl)trifluoroacetamideJ&W DB-5MS 25-m fused silica capillary columnUse of ¹³C₆-labeled internal standards for high accuracyIsomeric BaP tetrols oup.com
GC-NICI-MS-SIMDerivatization (specifics not detailed)Not specifiedHigh sensitivity for measuring globin adductsB[a]P-tetraols released from globin nih.gov
GC-MS/MSNot specifiedNot specifiedLower limit of quantification of 50 pg/LUrinary BaP-(7R,8S,9R,10S)-tetrol nih.gov

The metabolism of BaP can produce chiral metabolites, and their different enantiomers can exhibit distinct biological activities. Chiral chromatography is essential for the separation and analysis of these enantiomers. High-performance liquid chromatography with a chiral stationary phase (CSP) is a common method for this purpose. asm.orgnih.gov

For example, a CSP HPLC column can be used to separate the enantiomers of benzo[a]pyrene trans-11,12-dihydrodiol. asm.org One study reported the direct resolution of various monool and diol enantiomers of BaP and its derivatives using a commercially available column packed with (R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bonded to γ-aminopropylsilanized silica. nih.gov This technique is crucial for determining the enantiomeric purity of BaP metabolites and understanding the stereoselectivity of metabolic enzymes. nih.gov

Research on the bacterial degradation of BaP by Mycobacterium vanbaalenii PYR-1 utilized chiral stationary-phase HPLC to analyze the stereochemistry of the resulting dihydrodiols. asm.org This analysis revealed that the trans-11,12-dihydrodiol was an equal mixture of 11S,12S and 11R,12R enantiomers, while the cis-11,12-dihydrodiol was formed with 100% optical purity as the 11S,12R enantiomer. asm.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of unknown metabolites and for confirming the identity of known compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. For BaP metabolites, ¹H NMR is particularly useful for determining the position and stereochemistry of substituent groups. nih.gov

In the characterization of benzo[a]pyrene trans-11,12-dihydrodiol, the proton NMR spectrum showed two resonances at 5.23 and 5.96 ppm with a coupling constant (J) of 2.8 Hz. nih.gov This small coupling constant is indicative of hydroxyl groups in a quasi-diaxial conformation. nih.gov For the cis-11,12-dihydrodiol, the carbinol proton resonances appeared at 5.26 and 5.92 ppm with a larger coupling constant of 4.5 Hz, suggesting a quasi-diequatorial conformation of the hydroxyl groups. nih.gov

The following table presents ¹H NMR data for benzo[a]pyrene cis- and trans-11,12-dihydrodiols:

CompoundProtonChemical Shift (ppm)Coupling Constant (Hz)Reference
Benzo[a]pyrene trans-11,12-dihydrodiolH115.96J11,12 = 2.8 nih.gov
H125.23
Benzo[a]pyrene cis-11,12-dihydrodiolH115.92J11,12 = 4.5 nih.gov
H125.26

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying metabolites in complex mixtures. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) provides additional structural information through the fragmentation of selected ions. researchgate.netnih.gov

In the analysis of BaP metabolites, MS can be used to confirm the identity of compounds separated by HPLC. researchgate.net For instance, in the study of BaP metabolism in human bronchoalveolar cells, liquid chromatography-mass spectrometry was used to monitor specific ion transitions for different metabolites. nih.gov For B[a]P-dihydrodiols, the selected reaction monitoring (SRM) transition was m/z 269 [M+H-H₂O]⁺ → m/z 251 [M+H-2H₂O]⁺. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a metabolite. oup.com The development of a "moving wire" interface has enabled the coupling of UPLC with accelerator mass spectrometry (AMS), allowing for the identification and quantification of [¹⁴C]-labeled BaP metabolites at very low levels. nih.gov

The table below lists some of the mass transitions used for the detection of BaP metabolites by LC-MS/MS:

MetaboliteIon Transition (m/z)Reference
B[a]P-dihydrodiols269 [M+H-H₂O]⁺ → 251 [M+H-2H₂O]⁺ nih.gov
3-OH-B[a]P269 [M+H]⁺ → 251 [M+H-H₂O]⁺ nih.gov
B[a]P-quinones283 [M+H]⁺ → 255 [M+H-CO]⁺ nih.gov
B[a]P-tetraol-1303 [M+H-H₂O]⁺ → 285 [M+H-2H₂O]⁺ nih.gov

Emerging Research Areas and Methodological Innovations for Benzo a Pyrene 11,12 Oxide Studies

Systems Biology Approaches to Benzo(a)pyrene 11,12-Oxide Metabolism

Systems biology, with its holistic "omics" approaches, offers a powerful lens through which to view the complex cellular responses to this compound exposure. By integrating data from transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the metabolic pathways and toxicological mechanisms associated with this epoxide.

Transcriptomics: High-throughput analysis of gene expression, or transcriptomics, can reveal the genetic pathways that are activated or suppressed in response to this compound. For instance, studies on the parent compound, BaP, have shown dose-dependent changes in the expression of genes involved in defense mechanisms, oxidative stress, DNA damage, and apoptosis. nih.gov It is anticipated that similar transcriptomic analyses focused on the 11,12-oxide metabolite would pinpoint specific gene networks involved in its detoxification and any resulting cellular damage.

Proteomics: Proteomics investigates the entire complement of proteins in a cell or organism. While much of the research has focused on the broader effects of BaP, the techniques are directly applicable to studying the impacts of its 11,12-oxide metabolite. nih.govresearchgate.net Proteomic studies can identify specific proteins that are altered in abundance or post-translationally modified following exposure to this compound, providing insights into disrupted signaling pathways and cellular functions. nih.govresearchgate.net

Metabolomics: Metabolomics, the study of small molecule metabolites, can provide a direct readout of the metabolic fate of this compound and its downstream effects on cellular metabolism. Studies on BaP have successfully used metabolomics to identify significant changes in metabolic pathways, such as glutathione (B108866) metabolism, indicating an imbalance in cellular redox homeostasis. nih.gov Applying these techniques to the 11,12-oxide would allow for the precise identification of its subsequent metabolites and the broader metabolic perturbations it causes.

Table 1: Application of Systems Biology to this compound Research
Omics ApproachKey Application for this compoundPotential FindingsRelevant Research on Parent Compound (BaP)
TranscriptomicsIdentifying gene expression changes in response to the 11,12-oxide.Upregulation of detoxification enzymes (e.g., epoxide hydrolase, glutathione S-transferases), activation of DNA damage response genes.Dose-dependent hepatic stress responses and altered expression of defense mechanism genes. nih.gov
ProteomicsCharacterizing changes in the proteome following exposure.Alterations in the abundance of metabolic enzymes, stress response proteins, and signaling molecules.Disruption of protein-protein signaling pathways. nih.govresearchgate.net
MetabolomicsTracking the metabolic fate and systemic metabolic impact.Identification of downstream metabolites, and perturbations in endogenous metabolic pathways like glutathione metabolism.Significant changes in metabolites related to cellular redox homeostasis. nih.gov

Novel Experimental Models for Studying this compound Interactions

To better mimic human physiology and obtain more relevant toxicological data, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex and physiologically relevant models.

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more in-vivo-like environment for studying the metabolism and effects of compounds like this compound. nih.govmdpi.com Organoids are self-assembling 3D structures derived from stem cells that replicate the cellular diversity and architecture of an organ. nih.gov Studies using human organoids from various tissues have demonstrated their capacity to metabolize the parent compound BaP and form DNA adducts, highlighting their potential for investigating the specific interactions of the 11,12-oxide metabolite in a tissue-specific manner. nih.govmdpi.comnih.gov For example, pancreatic and undifferentiated liver organoids have been shown to form high levels of DNA adducts after BaP exposure. nih.gov

Table 2: Benzo(a)pyrene Metabolite Formation and DNA Adducts in Human Organoid Cultures
Organoid TypeKey Metabolites Detected (from BaP)Relative DNA Adduct Formation (from BaP)Reference
GastricBaP-t-7,8-dihydrodiol, BaP-tetrol-l-1Moderate nih.govmdpi.com
PancreasBaP-t-7,8-dihydrodiol, BaP-tetrol-l-1High nih.govmdpi.com
Liver (undifferentiated)BaP-t-7,8-dihydrodiol, BaP-tetrol-l-1High nih.govmdpi.com
ColonBaP-t-7,8-dihydrodiol, BaP-tetrol-l-1Low nih.govmdpi.com
KidneyBaP-t-7,8-dihydrodiol, BaP-tetrol-l-1Moderate nih.govmdpi.com

Organ-on-a-Chip Models: Organ-on-a-chip (OOC) technology represents a significant leap forward in in vitro modeling. youtube.combiopharmatrend.comnih.gov These microfluidic devices contain living cells in continuously perfused microchambers, recreating the physiological and mechanical environment of a human organ. youtube.comnih.govmdpi.com OOCs can be used to study the biotransformation and toxicity of this compound with greater accuracy than conventional models. youtube.com For instance, liver-on-a-chip models can be used to investigate the hepatic metabolism of the 11,12-oxide, while multi-organ chips could elucidate its systemic distribution and effects. youtube.combiopharmatrend.com

Development of Advanced Computational Models for this compound Reactivity

Computational chemistry and molecular modeling provide powerful tools to investigate the intrinsic reactivity of this compound and its interactions with biological macromolecules at an atomic level.

Quantum Mechanics (QM): Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. rsc.orgmdpi.com DFT studies can be used to understand the stability of carbocations formed from the opening of the epoxide ring of this compound, which is a critical step in its reaction with DNA. rsc.org These calculations can predict the most likely sites of reaction and the energetic favorability of different reaction pathways.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations are used to model the behavior of molecules over time. nih.govchemrxiv.org In the context of this compound, MD simulations can be used to study the conformation and dynamics of DNA adducts formed from this metabolite. nih.gov By simulating the behavior of a DNA duplex containing a this compound adduct, researchers can gain insights into how this damage might be recognized and processed by DNA repair enzymes. nih.govchemrxiv.org

Table 3: Advanced Computational Models for this compound Studies
Computational MethodSpecific Application to this compoundType of Information GainedRelevant Research on BaP Derivatives
Quantum Mechanics (DFT)Calculating the stability of carbocations from epoxide ring-opening.Relative energies of intermediates, charge distribution, and reaction barriers.Studies on carbocation stability of BaP diol epoxides. rsc.org
Molecular Dynamics (MD)Simulating the structure and dynamics of DNA adducts.Conformational preferences of adducts within the DNA helix, and interactions with proteins like DNA polymerase.Modeling of BaP-N2-dG adducts in the active site of Y-family DNA polymerase. nih.gov

Q & A

Q. What experimental protocols are recommended for safely handling Benzo(a)pyrene 11,12-oxide in laboratory settings?

  • Methodological Answer :
    Use a Class I, Type B biological safety hood to minimize inhalation exposure. Employ wet methods or vacuums with high-efficiency particulate air (HEPA) filters during cleanup to avoid dust dispersion. Personal protective equipment (PPE) must comply with OSHA standards (29 CFR 1910.132), including nitrile gloves, lab coats, and eye protection. Avoid dry sweeping, as it aerosolizes particles .

Q. What standardized analytical techniques are used to quantify Benzo(a)pyrene and its metabolites in environmental samples?

  • Methodological Answer :
    High-performance liquid chromatography (HPLC) paired with fluorescence detection is commonly used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). For complex matrices, gas chromatography-mass spectrometry (GC-MS) with methylene chloride or cyclohexane extraction is preferred. Calibrate instruments with certified reference materials (e.g., TraceCERT® standards) to ensure accuracy .

Q. How are inclusion/exclusion criteria applied in systematic reviews of Benzo(a)pyrene toxicity studies?

  • Methodological Answer :
    The U.S. EPA’s Integrated Risk Information System (IRIS) prioritizes peer-reviewed, dose-response studies with multiple exposure levels and lifetime duration. Exclude studies with incomplete data, non-standard endpoints (e.g., single-cell assays without in vivo relevance), or non-quantified exposure routes. Cross-reference databases like HERO and EPA Dockets for updates .

Advanced Research Questions

Q. How do enzymatic pathways involving CYP1A1 influence the genotoxicity of this compound?

  • Methodological Answer :
    CYP1A1 catalyzes the oxidation of Benzo(a)pyrene to reactive intermediates like 7,8-diol-9,10-epoxide (BPDE). Use liver microsomal assays or CRISPR-edited cell lines (e.g., HepG2 with CYP1A1 knockout) to isolate metabolic contributions. Measure DNA adduct formation via 32^{32}P-postlabeling or immunoaffinity chromatography coupled with synchronous fluorescence spectroscopy .

Q. What experimental strategies resolve contradictions in carcinogenicity data between different Benzo(a)pyrene oxides?

  • Methodological Answer :
    Comparative mutagenicity assays (e.g., Ames test with S9 liver fractions) can rank reactive intermediates like 4,5-oxide vs. 11,12-oxide. Use molecular docking simulations to assess DNA adduct stability. Prioritize in vivo studies with controlled exposure routes (dermal vs. oral) and tumor incidence thresholds (>10% in ≥2 species) .

Q. How can bacterial degradation pathways inform bioremediation strategies for this compound?

  • Methodological Answer :
    Study dioxygenase enzymes in Mycobacterium vanbaalenii PYR-1, which cleave Benzo(a)pyrene into cis-dihydrodiols. Optimize degradation using cometabolic substrates (e.g., naphthalene) in soil slurry reactors. Monitor pathway efficiency via LC-MS/MS quantification of metabolites like 4,5-dihydroxybenzo(a)pyrene .

Q. What advanced techniques improve specificity in detecting BPDE-DNA adducts in human tissues?

  • Methodological Answer :
    Combine immunoaffinity chromatography with second-derivative synchronous fluorescence spectroscopy (SFS) to distinguish BPDE adducts from background noise. Validate using synthetic adduct standards and tissue samples from controlled exposure models (e.g., rodent epidermis) .

Data Analysis & Interpretation

Q. How are secondary acute/chronic toxicity values derived for Benzo(a)pyrene in aquatic risk assessments?

  • Methodological Answer :
    Apply species sensitivity distribution (SSD) models using acute LC50 data from ≥8 families (e.g., fish, crustaceans). Use the EPA’s ECO-SAR tool to extrapolate values for data-poor species (e.g., Daphnia magna). Exclude studies failing quality criteria (e.g., non-standardized endpoints) .

Q. What statistical methods address variability in PAH-to-Benzo(a)pyrene concentration ratios across environmental samples?

  • Methodological Answer :
    Use multivariate regression to account for solvent extraction efficiency (ethanol vs. methylene chloride) and matrix effects (e.g., particulate matter). Normalize data to Benzo(a)pyrene equivalents and apply principal component analysis (PCA) to identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.